molecular formula C21H23ClN2O B564389 3-Methoxy-N-methyldesloratadine-d4 CAS No. 1189445-21-3

3-Methoxy-N-methyldesloratadine-d4

Cat. No. B564389
M. Wt: 358.902
InChI Key: ONYKRGLBQBBZDH-YQUBHJMPSA-N
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Description

3-Methoxy-N-Methyldesloratadine D4 is a labelled analogue of 3-Methoxy-N-methyldesloratadine . It has a molecular formula of C21H19D4ClN2O and a molecular weight of 358.9 . It is an impurity of Desloratadine .


Molecular Structure Analysis

The chemical structure of 3-Methoxy-N-Methyldesloratadine D4 can be represented by the SMILES notation: COC1=CN=C2C (CCC3=CC (Cl)=CC=C3/C2=C4CC ( [2H]) ( [2H])N ©C ( [2H]) ( [2H])C/4)=C1 .


Physical And Chemical Properties Analysis

3-Methoxy-N-Methyldesloratadine D4 is a solid substance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .

properties

IUPAC Name

13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRGLBQBBZDH-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676017
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-methyldesloratadine-d4

CAS RN

1189445-21-3
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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